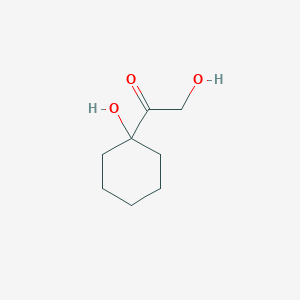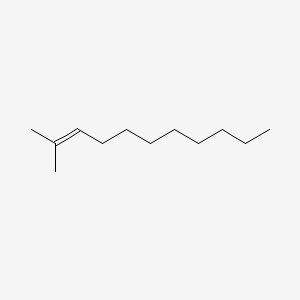
1,2,3,4-Tetrahydrophenanthren-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydrophenanthren-1-ol: is a polycyclic aromatic compound with the molecular formula C14H14O It is a derivative of phenanthrene, where the phenanthrene ring system is partially hydrogenated, and a hydroxyl group is attached to the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrophenanthren-1-ol can be achieved through several methods. One common approach involves the hydrogenation of phenanthrene under controlled conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the phenanthrene ring system.
Another method involves the reduction of 1,2,3,4-Tetrahydrophenanthren-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation or reduction. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize production costs.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydrophenanthren-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully hydrogenated derivatives. Reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride can be used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 1,2,3,4-Tetrahydrophenanthren-1-one.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学研究应用
1,2,3,4-Tetrahydrophenanthren-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological molecules are of interest for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to certain natural products makes it a candidate for drug design.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydrophenanthren-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The compound’s polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
相似化合物的比较
1,2,3,4-Tetrahydrophenanthren-1-ol can be compared with other similar compounds such as:
Phenanthrene: The parent compound, which lacks the hydroxyl group and hydrogenation.
1,2,3,4-Tetrahydrophenanthrene: Similar structure but without the hydroxyl group.
1,2,3,4-Tetrahydrophenanthren-1-one: The ketone derivative, which can be reduced to form this compound.
The uniqueness of this compound lies in its combination of partial hydrogenation and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
7508-20-5 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydrophenanthren-1-ol |
InChI |
InChI=1S/C14H14O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-2,4-5,8-9,14-15H,3,6-7H2 |
InChI 键 |
FAJJZLJAAXPMEL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















